molecular formula C13H12N2O2 B11876349 5-(2-Methoxyphenyl)nicotinamide CAS No. 1356110-76-3

5-(2-Methoxyphenyl)nicotinamide

Cat. No.: B11876349
CAS No.: 1356110-76-3
M. Wt: 228.25 g/mol
InChI Key: UGDGBVCXGWNRHX-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)nicotinamide is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3)Nicotinamide derivatives are known for their biological activities, such as antibacterial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)nicotinamide typically involves the condensation of 2-methoxyaniline with nicotinoyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

The process may be optimized for higher yields and purity, and may involve continuous flow reactors or other advanced techniques to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)nicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in redox reactions and cellular metabolism. The compound may also influence gene expression and protein synthesis, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methoxyphenyl)nicotinamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and its ability to interact with specific biological targets, making it a valuable molecule for further research and development .

Properties

CAS No.

1356110-76-3

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

5-(2-methoxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H12N2O2/c1-17-12-5-3-2-4-11(12)9-6-10(13(14)16)8-15-7-9/h2-8H,1H3,(H2,14,16)

InChI Key

UGDGBVCXGWNRHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CN=C2)C(=O)N

Origin of Product

United States

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